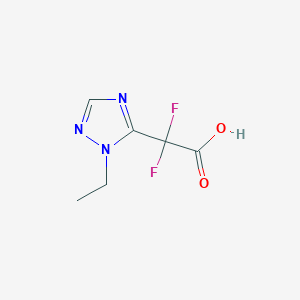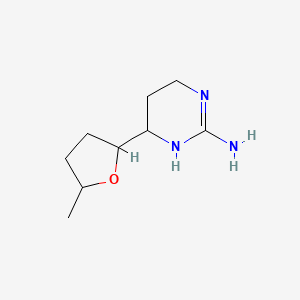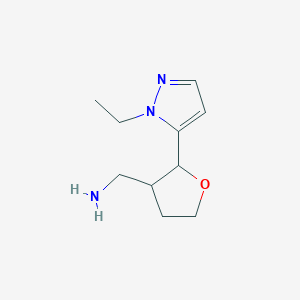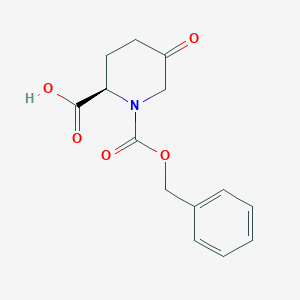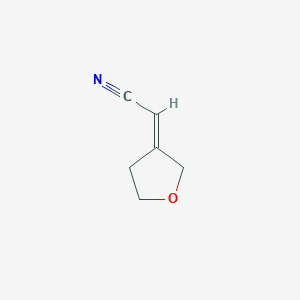
Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate is an organic compound with the molecular formula C14H12ClNO2S and a molecular weight of 293.77 g/mol . This compound is known for its applications in various fields, including neurology research, where it is used as a reference standard . It appears as a white solid and is soluble in organic solvents such as chloroform, dichloromethane, dimethylformamide, and methanol .
Vorbereitungsmethoden
The synthesis of Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate can be achieved through organic synthesis techniques. One common method involves the reaction of 2-amino-3-chlorophenylthiol with methyl 2-bromobenzoate under appropriate conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to dopamine receptors, influencing neurotransmission and modulating neurological functions . This interaction can lead to various physiological effects, including changes in mood, cognition, and motor control.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-((2-amino-3-chlorophenyl)thio)benzoate can be compared with other similar compounds, such as:
Thiophenes: Thiophene derivatives are known for their applications in organic electronics and medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows it to interact with dopamine receptors and exhibit potential therapeutic effects in neurological disorders .
Eigenschaften
Molekularformel |
C14H12ClNO2S |
|---|---|
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
methyl 2-(2-amino-3-chlorophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C14H12ClNO2S/c1-18-14(17)9-5-2-3-7-11(9)19-12-8-4-6-10(15)13(12)16/h2-8H,16H2,1H3 |
InChI-Schlüssel |
MLXRXVTWDLLQMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C(=CC=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AS,4S,6R,6aS)-4-(allyloxy)-6-((R)-1,2-bis(benzyloxy)ethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13338025.png)

